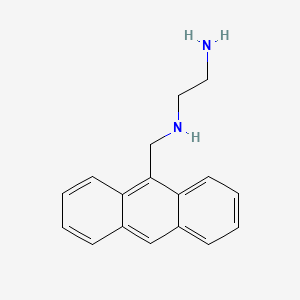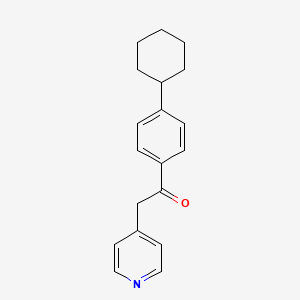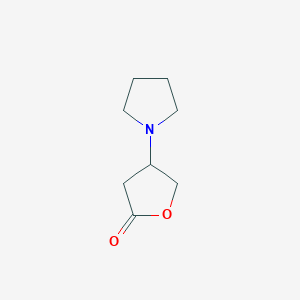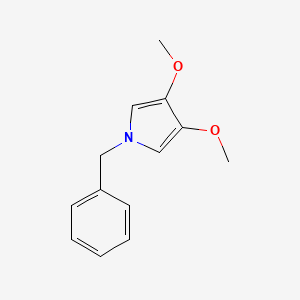
1,2-Ethanediamine, N-(9-anthracenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-(9-anthracenylmethyl)-: is a chemical compound that features a 1,2-ethanediamine backbone with a 9-anthracenylmethyl group attached to one of the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- typically involves the reaction of 1,2-ethanediamine with 9-anthracenylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for 1,2-Ethanediamine, N-(9-anthracenylmethyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N-(9-anthracenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The anthracenylmethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene derivatives, while reduction could produce simpler amine compounds.
科学的研究の応用
1,2-Ethanediamine, N-(9-anthracenylmethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1,2-Ethanediamine, N-(9-anthracenylmethyl)- involves its ability to interact with various molecular targets. The anthracenylmethyl group can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form coordination complexes with metal ions, which can then interact with biological pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
- 1,2-Ethanediamine, N1,N2-bis(9-anthracenylmethyl)-
- 1,2-Ethanediamine, N-methyl-
Uniqueness
1,2-Ethanediamine, N-(9-anthracenylmethyl)- is unique due to the presence of the anthracenylmethyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it offers distinct advantages in terms of its ability to form stable complexes with metals and its potential interactions with biological macromolecules .
特性
CAS番号 |
161198-69-2 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N'-(anthracen-9-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H18N2/c18-9-10-19-12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11,19H,9-10,12,18H2 |
InChIキー |
LKRLVXKWQTZLNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)


![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)


![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)




![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
